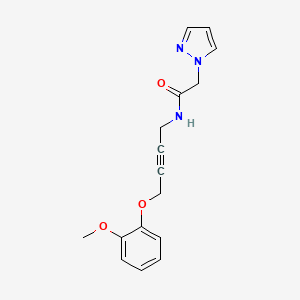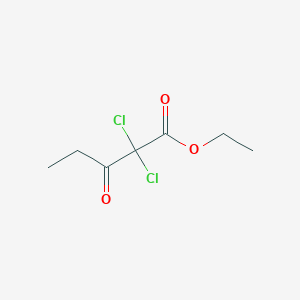![molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7](/img/structure/B2947829.png)
Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features a unique structure combining a pyrrole ring and an imidazole ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
Wirkmechanismus
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway, a form of regulated cell death . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
The compound’s action results in potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1 and disrupting the necroptosis pathway, the compound can effectively mitigate diseases related to necroptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available aminocarbonyl compounds.
Marckwald Reaction: This reaction is used to form the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially forming reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl group or the carboxylate group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the pyrrole and imidazole rings.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between heterocyclic compounds and biological macromolecules.
Industry:
Battery Technology: The presence of lithium makes it a potential candidate for use in lithium-ion batteries and other electrochemical applications.
Polymer Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.
Vergleich Mit ähnlichen Verbindungen
1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylic acid: Similar structure but without the lithium ion.
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives: Various derivatives with different substituents on the pyrrole or imidazole rings.
Uniqueness:
Lithium Presence: The inclusion of lithium distinguishes it from other similar compounds, providing unique electrochemical properties.
Structural Features: The combination of pyrrole and imidazole rings in a single molecule offers a unique scaffold for various applications.
This compound’s unique structure and properties make it a versatile candidate for research and industrial applications, spanning fields from chemistry to materials science and medicine.
Eigenschaften
IUPAC Name |
lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYGLLEFRWCNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)



![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947763.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2947768.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2947769.png)
